molecular formula C25H35ClN2O B4973699 1-acetyl-N-{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}-4-piperidinamine

1-acetyl-N-{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}-4-piperidinamine

Cat. No. B4973699
M. Wt: 415.0 g/mol
InChI Key: MEKRHULCOKGYIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-acetyl-N-{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}-4-piperidinamine is a novel compound that has attracted the attention of researchers due to its potential therapeutic benefits. This compound is a selective antagonist of the dopamine D3 receptor, which is involved in the regulation of mood, motivation, and reward.

Mechanism of Action

1-acetyl-N-{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}-4-piperidinamine acts as a selective antagonist of the dopamine D3 receptor. This receptor is predominantly expressed in the mesolimbic system, which is involved in the regulation of mood, motivation, and reward. By blocking the dopamine D3 receptor, this compound can modulate the activity of the mesolimbic system and potentially reduce the reinforcing effects of drugs of abuse.
Biochemical and Physiological Effects:
1-acetyl-N-{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}-4-piperidinamine has been shown to have several biochemical and physiological effects. It has been demonstrated to reduce the self-administration of cocaine and other drugs of abuse in animal models. This compound has also been shown to decrease the release of dopamine in the nucleus accumbens, a key region of the mesolimbic system. Additionally, it has been shown to reduce the expression of c-Fos, a marker of neuronal activity, in the striatum and prefrontal cortex.

Advantages and Limitations for Lab Experiments

One advantage of using 1-acetyl-N-{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}-4-piperidinamine in lab experiments is its selective antagonism of the dopamine D3 receptor. This allows researchers to specifically target this receptor and study its role in the regulation of mood, motivation, and reward. However, one limitation of using this compound is its potential off-target effects, as it may interact with other receptors or enzymes in the brain.

Future Directions

There are several future directions for the study of 1-acetyl-N-{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}-4-piperidinamine. One direction is the investigation of its potential therapeutic benefits in the treatment of addiction, depression, and other psychiatric disorders. Another direction is the elucidation of its pharmacokinetic and pharmacodynamic properties, including its metabolism, distribution, and elimination from the body. Additionally, the development of more selective and potent dopamine D3 receptor antagonists may lead to the discovery of new therapeutic agents for the treatment of psychiatric disorders.

Synthesis Methods

The synthesis of 1-acetyl-N-{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}-4-piperidinamine involves several steps. The first step is the preparation of 1-adamantylamine, which is obtained by the reduction of 1-adamantanone with sodium borohydride. The second step is the reaction of 1-adamantylamine with 4-chlorobenzaldehyde to form the intermediate 1-(4-chlorophenyl)-3-(1-adamantylamino)propan-1-one. The third step is the reduction of the intermediate with sodium borohydride to obtain 1-(4-chlorophenyl)-3-(1-adamantylamino)propan-1-ol. The final step is the reaction of 1-(4-chlorophenyl)-3-(1-adamantylamino)propan-1-ol with acetic anhydride and piperidine to form 1-acetyl-N-{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}-4-piperidinamine.

Scientific Research Applications

1-acetyl-N-{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}-4-piperidinamine has been extensively studied for its potential therapeutic benefits. It has been shown to be a selective antagonist of the dopamine D3 receptor, which is involved in the regulation of mood, motivation, and reward. This compound has been investigated for its potential use in the treatment of addiction, depression, and other psychiatric disorders.

properties

IUPAC Name

1-[4-[1-[3-(4-chlorophenyl)-1-adamantyl]ethylamino]piperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35ClN2O/c1-17(27-23-7-9-28(10-8-23)18(2)29)24-12-19-11-20(13-24)15-25(14-19,16-24)21-3-5-22(26)6-4-21/h3-6,17,19-20,23,27H,7-16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEKRHULCOKGYIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)(C2)C4=CC=C(C=C4)Cl)NC5CCN(CC5)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5781565

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